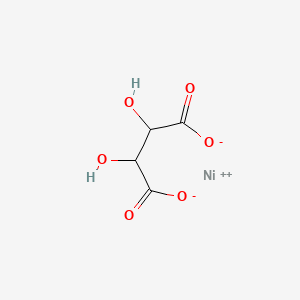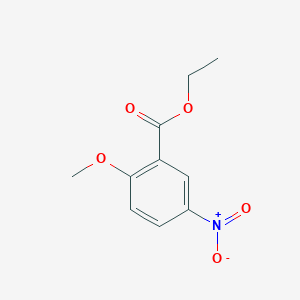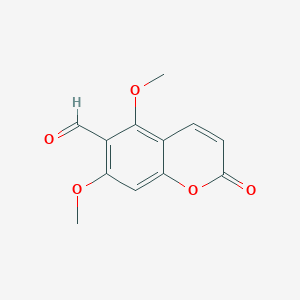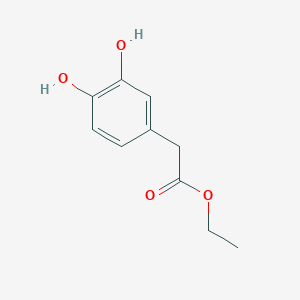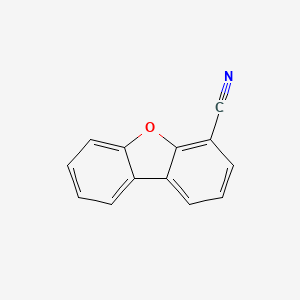
pTH (53-84) (human)
Übersicht
Beschreibung
PTH (53-84) (human) is a C-terminal fragment of the full-length, 84-amino acid Parathyroid Hormone (PTH). PTH regulates serum calcium levels through its effects in the kidney, intestines, and bones .
Synthesis Analysis
PTH (53-84) (human) is a fragment of the Human parathyroid hormone. It is used for research purposes and is not sold to patients . The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The molecular formula of pTH (53-84) (human) is C149H253N43O54. The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
In patients with progressive renal dysfunction, full-length PTH1-84 and 8 PTH fragments (PTH28-84, 34-77, 34-84, 37-77, 37-84, 38-77, 38-84, and 45-84) were unequivocally identified and were shown to increase significantly when an eGFR declined to ≤17-23 mL/min/1.73m 2 .Physical And Chemical Properties Analysis
The molecular weight of pTH (53-84) (human) is 3510.9 g/mol.Wissenschaftliche Forschungsanwendungen
Osteoporose-Behandlung
pTH (53-84): , ein Fragment des vollständigen Parathormons, wurde auf sein Potenzial zur Behandlung von Osteoporose untersucht. Es ist bekannt, dass PTH eine kritische Rolle beim Knochenumbau spielt, und die Verwendung von PTH-Fragmenten kann die Osteoblastenaktivität stimulieren und so zu einer verstärkten Knochenbildung führen. Diese Anwendung ist besonders bedeutsam angesichts der globalen Zunahme der Osteoporoseprävalenz .
Calcium-Homöostase
Die Regulierung des Kalziumspiegels im Blut ist eine lebenswichtige Funktion von PTH. Das (53-84)-Fragment kann an der komplexen Kalziumbilanz beteiligt sein und möglicherweise bei Erkrankungen helfen, bei denen die Kalziumhomöostase gestört ist, wie z. B. bei chronischer Nierenerkrankung oder Hypoparathyreoidismus .
Diagnostischer Marker
Aufgrund seiner Rolle bei der Kalziumregulierung kann pTH (53-84) als diagnostischer Marker für verschiedene Knochenkrankheiten und Erkrankungen im Zusammenhang mit der Funktion der Nebenschilddrüse dienen. Es kann bei der Diagnose von Hyperparathyreoidismus helfen und die Wirksamkeit von Behandlungen überwachen .
Chronische Nierenerkrankung (CKD)
Bei CKD ist die Regulierung von PTH entscheidend, da sie sich auf die Knochengesundheit und den Kalziumspiegel auswirkt. Die Erforschung von pTH (53-84) könnte Einblicke in eine bessere Kontrolle des PTH-Spiegels bei CKD-Patienten liefern und so zu einer Verbesserung ihrer allgemeinen Gesundheitsergebnisse führen .
Nebenschilddrüsenkarzinom
Das Verhältnis verschiedener PTH-Fragmente, darunter pTH (53-84), wird als Instrument zur Erkennung von Nebenschilddrüsenkarzinomen untersucht. Dies könnte zu einer früheren Diagnose und verbesserten Behandlungsstrategien für diese seltene, aber schwere Erkrankung führen .
Therapeutisches Protein-Engineering
pTH (53-84) ist auch ein Kandidat für das Protein-Engineering, um neue therapeutische Wirkstoffe zu entwickeln. Modifikationen der Peptidstruktur könnten seine Stabilität und Wirksamkeit verbessern und so zu besseren therapeutischen Ergebnissen bei verschiedenen Erkrankungen führen .
Vitamin-D-Biosynthese
PTH ist an der Biosynthese von Vitamin D beteiligt, und das (53-84)-Fragment kann an diesem Prozess beteiligt sein. Das Verständnis seiner Rolle könnte zu neuen Ansätzen bei der Behandlung von Vitamin-D-Mangel-bedingten Erkrankungen führen .
Skelettmuskel-Funktion
Die Forschung zu pTH (53-84) umfasst auch seine Auswirkungen auf skelettmuskelabgeleitete Zellen. Die aus solchen Studien gewonnenen Erkenntnisse könnten zur Entwicklung von Behandlungen für Muskelschwund beitragen und unser Verständnis der Muskelphysiologie verbessern .
Wirkmechanismus
Target of Action
The primary target of pTH (53-84) (human), also known as Parathyroid Hormone, is to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, which is an ongoing process in which bone tissue is alternately resorbed and rebuilt over time .
Mode of Action
Parathyroid hormone (PTH) is secreted in response to low blood serum calcium (Ca 2+) levels. PTH indirectly stimulates osteoclast activity within the bone matrix (osteon), in an effort to release more ionic calcium (Ca 2+) into the blood to elevate a low serum calcium level .
Biochemical Pathways
PTH influences the hormonal control of calcium and phosphate metabolism . It plays a significant role in the regulation of ionized calcium, phosphate, and active vitamin D metabolite levels in the circulating blood . The regulation of these elements is crucial for maintaining active vitamin D metabolite levels in the blood .
Pharmacokinetics
The pharmacokinetics of pTH (53-84) (human) is yet to be fully understood. Studies on similar compounds like rhpth (1–31)nh2 have shown that the pharmacokinetic profile for the tablets showed a pulsatile peak with durations of at least 1 h but less than 5 h, which is consistent with the requirement for bone anabolic activity .
Result of Action
The result of the action of pTH (53-84) (human) is the fine regulation of serum calcium concentration on a minute-to-minute basis. This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .
Action Environment
The action of pTH (53-84) (human) is influenced by various environmental factors. For instance, the presence of vitamin D is crucial for the effective functioning of PTH. Active vitamin D (calcitriol) helps to increase the amount of calcium your gut can absorb from the food you eat and release it into your bloodstream . Furthermore, the levels of phosphorus in your blood can also affect the action of PTH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZQDVSMGSKHBG-LBKIEEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H253N43O54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583237 | |
| Record name | PUBCHEM_16162641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3510.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89439-30-5 | |
| Record name | PUBCHEM_16162641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





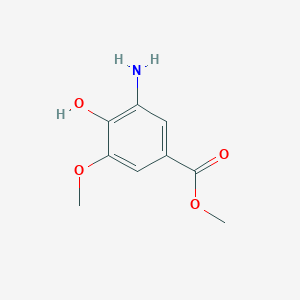
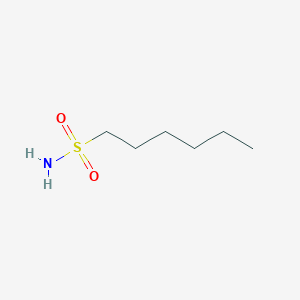
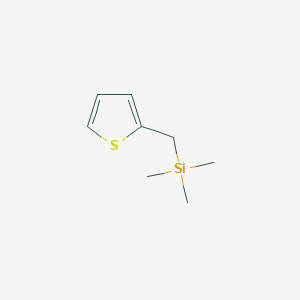

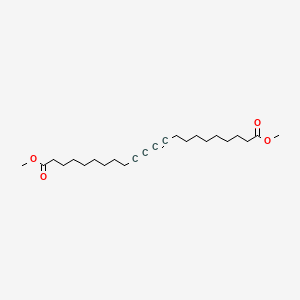
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)

